3-Bromo-1H-indazol-4-amine is a compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Indazoles, including 3-Bromo-1H-indazol-4-amine, are known for their diverse pharmacological properties, making them valuable in the development of therapeutic agents.
The compound can be synthesized through various methods, often starting from simpler organic precursors. Its synthesis and characterization have been documented in several scientific articles and patents, highlighting its significance in pharmaceutical research.
3-Bromo-1H-indazol-4-amine falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles. This classification indicates its structural complexity and potential reactivity, which are essential for its application in drug development.
The synthesis of 3-Bromo-1H-indazol-4-amine typically involves several key steps:
A practical synthesis method includes:
The molecular structure of 3-Bromo-1H-indazol-4-amine features:
This substitution pattern significantly influences its chemical reactivity and biological activity.
Key structural data include:
3-Bromo-1H-indazol-4-amine can participate in various chemical reactions, including:
Reagents used in these reactions may include organometallic compounds, oxidizing agents, and reducing agents. The choice of reagents directly affects the products formed and their yields.
The mechanism of action for 3-Bromo-1H-indazol-4-amine involves its interaction with specific biological targets:
Research indicates that compounds like 3-Bromo-1H-indazol-4-amine can affect cell signaling pathways by inhibiting kinases or other proteins involved in cell proliferation and survival.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that these properties contribute to its utility in synthetic organic chemistry and medicinal applications.
3-Bromo-1H-indazol-4-amine has several important applications:
Regioselective bromination at the C7 position of indazole precursors is critical for synthesizing 3-Bromo-1H-indazol-4-amine. Direct bromination of preformed indazoles often faces challenges, such as the formation of undesired regioisomers (e.g., 11 instead of 6) and low selectivity due to competing reaction pathways [1]. A superior approach involves brominating 2,6-dichlorobenzonitrile (7) prior to heterocycle formation. Initial methods using potassium bromate/sulfuric acid suffered from safety hazards (extreme exothermicity) and side reactions like over-bromination or nitrile hydrolysis, yielding only ~60% after column purification [1].
Optimized conditions employ N-bromosuccinimide (NBS) as the brominating agent with concentrated sulfuric acid as a solvent. Key parameters include:
Under these conditions, 3-bromo-2,6-dichlorobenzonitrile (8) is isolated in 75–80% yield with 95–96% purity (qNMR) after precipitation in ice water and ethyl acetate washing [1]. This method eliminates chromatography and scales to 300 g.
Table 1: Optimization of 2,6-Dichlorobenzonitrile Bromination
Entry | Brominating Agent | Acid | Temp (°C) | Purity (A%) | Key Observations |
---|---|---|---|---|---|
4 | NBS (1.2 eq) | H₂SO₄ (10 eq) | 25 | 75 | 12% over-bromination |
7 | NBS (1.07 eq) | H₂SO₄ (10 eq) | 25 | >93 | No hydrolysis/byproducts |
13 | NBS (1.07 eq) | TFA (10 eq) | 25 | 0 | No reaction |
Cyclization of 3-bromo-2,6-dichlorobenzonitrile (8) with hydrazine introduces regioselectivity challenges due to two displaceable chlorides. Unoptimized conditions in polar aprotic solvents (e.g., NMP, DMSO) yield near 1:1 mixtures of the target 7-bromo-4-chloro-1H-indazol-3-amine (6) and the undesired regioisomer 7-bromo-6-chloro-1H-indazol-3-amine (12) [1]. Solvent screening revealed dramatic effects on selectivity:
Optimal cyclization uses 2-MeTHF at 95°C with 2 equivalents of hydrazine hydrate and 1.2 equivalents of sodium acetate. This suppresses dihydrazino byproducts and delivers the target indazole in 85% regiomeric excess. The reaction tolerates scale-up without specialized equipment, and 2-MeTHF’s recyclability enhances sustainability [1] [2].
Table 2: Solvent Effects on Cyclization Regioselectivity
Solvent | Temperature (°C) | 6:12 Ratio | Conversion (%) |
---|---|---|---|
DMSO | 60 | 50:50 | >95 |
Ethanol | 95 | 65:35 | >95 |
IPA | 95 | 70:30 | >95 |
2-MeTHF | 95 | 85:15 | >95 |
A two-step protocol enables hundred-gram production of 3-Bromo-1H-indazol-4-amine with minimal purification:
This sequence achieves 38–45% overall yield and >98% purity (HPLC) after crystallization from ethanol/water mixtures. Key industrial advantages include:
The choice between 2,6-dichlorobenzonitrile (7) and fluorinated analogs (e.g., 3-bromo-6-chloro-2-fluorobenzonitrile) significantly impacts cost and selectivity:
The dichloro pathway’s total cost is 60% lower than fluorinated routes, making it preferred for large-scale synthesis despite slightly lower regioselectivity [1] [2].
Table 3: Precursor Comparison for Indazole Synthesis
Precursor | Cost Index | Cyclization Yield | Regioselectivity (6:12) | Key Challenges |
---|---|---|---|---|
3-Bromo-2,6-dichlorobenzonitrile | 1.0 | 85–90% | 85:15 | Solvent-dependent selectivity |
3-Bromo-6-chloro-2-fluorobenzonitrile | 5–7 | 90–95% | >95:5 | HF generation, handling hazards |
Chromatography-free purification is essential for industrial viability. Key strategies include:
Yield losses primarily occur during bromination (over-reaction) and cyclization (regioisomer formation). Mitigation includes:
Compound Names Mentioned:2,6-Dichlorobenzonitrile, 3-Bromo-2,6-dichlorobenzonitrile, 7-Bromo-4-chloro-1H-indazol-3-amine, 7-Bromo-6-chloro-1H-indazol-3-amine, N-Bromosuccinimide (NBS), Hydrazine hydrate.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7